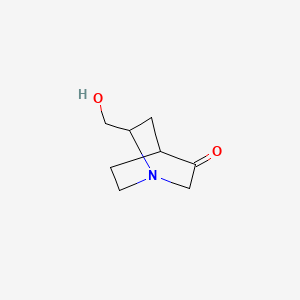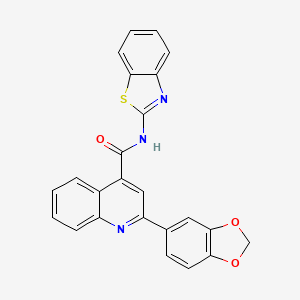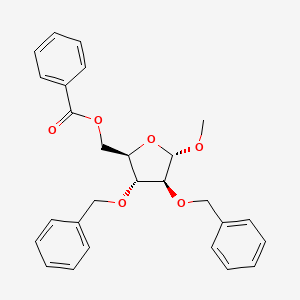
3-Quinuclidinone, 6-(hydroxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinuclidinone, 6-(hydroxymethyl)- is a bicyclic organic compound with the chemical formula C8H13NO2 It is a derivative of quinuclidinone, featuring a hydroxymethyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidinone, 6-(hydroxymethyl)- can be achieved through several methods. One common approach involves the reduction of 3-quinuclidinone using sodium borohydride (NaBH4) in the presence of a suitable solvent . Another method includes the use of NADPH-dependent 3-quinuclidinone reductase (RrQR) from Rhodotorula rubra, which efficiently converts 3-quinuclidinone to its hydroxymethyl derivative .
Industrial Production Methods
Industrial production of 3-Quinuclidinone, 6-(hydroxymethyl)- often involves large-scale synthesis under solvent-free conditions. This method is advantageous as it reduces the environmental impact and improves the overall yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Quinuclidinone, 6-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinuclidinone derivatives.
Reduction: Reduction reactions typically yield quinuclidinol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydroxymethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinuclidinone and quinuclidinol derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Applications De Recherche Scientifique
3-Quinuclidinone, 6-(hydroxymethyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Quinuclidinone, 6-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. For instance, it acts as a precursor to quinuclidine, which is known to interact with muscarinic receptors in the nervous system . The compound’s hydroxymethyl group allows for further functionalization, enhancing its binding affinity and specificity towards target receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Quinuclidinol: A closely related compound with a hydroxyl group instead of a hydroxymethyl group.
Quinuclidine: The parent compound, lacking the hydroxymethyl group.
3-Quinuclidinone: The ketone form of the compound without the hydroxymethyl group.
Uniqueness
3-Quinuclidinone, 6-(hydroxymethyl)- is unique due to its additional hydroxymethyl group, which provides increased reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various applications .
Propriétés
Numéro CAS |
34291-62-8 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
6-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C8H13NO2/c10-5-7-3-6-1-2-9(7)4-8(6)11/h6-7,10H,1-5H2 |
Clé InChI |
SXWPWSXEZZYEMP-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CC(=O)C1CC2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B13822707.png)




![2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole](/img/structure/B13822740.png)
![(3s,5s,7s)-N'-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B13822742.png)


![4H-Pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B13822766.png)
![2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol](/img/structure/B13822768.png)
![2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13822774.png)
![4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile](/img/structure/B13822777.png)

